4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-ETHYL-N~1~-PHENYLBENZAMIDE
Overview
Description
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-ETHYL-N~1~-PHENYLBENZAMIDE is a complex organic compound featuring an isoxazole ring, a benzamide group, and various substituents. Isoxazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Preparation Methods
The synthesis of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-ETHYL-N~1~-PHENYLBENZAMIDE typically involves multiple steps, starting with the formation of the isoxazole ring. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring .
Chemical Reactions Analysis
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-ETHYL-N~1~-PHENYLBENZAMIDE can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-ETHYL-N~1~-PHENYLBENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-ETHYL-N~1~-PHENYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and benzamide group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-ETHYL-N~1~-PHENYLBENZAMIDE can be compared with other isoxazole derivatives, such as:
3,5-Dimethyl-4-isoxazolyl compound: Similar in structure but with different substituents, leading to variations in biological activity.
(3,5-Dimethyl-4-isoxazolyl)(phenyl)methanol: Another isoxazole derivative with distinct properties and applications.
3-{[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl}piperidine hydrochloride: A related compound with different functional groups, affecting its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting biological and chemical properties.
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-ethyl-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-23(18-8-6-5-7-9-18)21(24)17-10-12-19(13-11-17)25-14-20-15(2)22-26-16(20)3/h5-13H,4,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNIUFSNODACIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC3=C(ON=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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